molecular formula C6H14N2O B070954 2-(Methoxymethyl)pyrrolidin-1-amine CAS No. 187035-29-6

2-(Methoxymethyl)pyrrolidin-1-amine

Cat. No.: B070954
CAS No.: 187035-29-6
M. Wt: 130.19 g/mol
InChI Key: BWSIKGOGLDNQBZ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)pyrrolidin-1-amine is a chemical compound with the molecular formula C6H14N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Scientific Research Applications

2-(Methoxymethyl)pyrrolidin-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 2-(Methoxymethyl)pyrrolidin-1-amine indicates that it is classified as a dangerous substance . The hazard statements include precautionary statements .

Future Directions

Pyrrolidine derivatives, including 2-(Methoxymethyl)pyrrolidin-1-amine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of these compounds lies in the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

The synthesis of 2-(Methoxymethyl)pyrrolidin-1-amine typically involves the reaction of pyrrolidine with formaldehyde and methanol. The reaction conditions often include the use of a catalyst such as an acid or base to facilitate the formation of the methoxymethyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Methoxymethyl)pyrrolidin-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(Methoxymethyl)pyrrolidin-1-amine can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine: The parent compound, which lacks the methoxymethyl group.

    N-Methylpyrrolidine: A derivative with a methyl group instead of a methoxymethyl group.

    Pyrrolidin-2-one: A lactam derivative with different chemical properties.

The uniqueness of this compound lies in its methoxymethyl group, which can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(methoxymethyl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSIKGOGLDNQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975405
Record name 2-(Methoxymethyl)pyrrolidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59983-39-0, 187035-29-6
Record name (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059983390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methoxymethyl)pyrrolidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)pyrrolidin-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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